molecular formula C18H18N2O3 B2836410 5-(3-methoxybenzoyl)-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one CAS No. 1031649-93-0

5-(3-methoxybenzoyl)-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one

Cat. No.: B2836410
CAS No.: 1031649-93-0
M. Wt: 310.353
InChI Key: VFDJBYGRAZNZDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the 1,5-benzodiazepin-2-one class, characterized by a seven-membered diazepine ring fused to a benzene ring. The core structure includes two nitrogen atoms and a carbonyl group at the 2-position. The target molecule is distinguished by a 3-methoxybenzoyl substituent at the 5-position and a methyl group at the 3-position. These substituents influence electronic, steric, and pharmacokinetic properties.

Properties

IUPAC Name

5-(3-methoxybenzoyl)-3-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-12-11-20(16-9-4-3-8-15(16)19-17(12)21)18(22)13-6-5-7-14(10-13)23-2/h3-10,12H,11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFDJBYGRAZNZDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=CC=CC=C2NC1=O)C(=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-(3-methoxybenzoyl)-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one typically involves a multi-step process. One common synthetic route starts with the preparation of the key intermediate, which is then subjected to various reactions to form the final product. The reaction conditions often include the use of specific reagents and catalysts to ensure high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the quality of the compound .

Chemical Reactions Analysis

5-(3-methoxybenzoyl)-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one undergoes several types of chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry Applications

1. Antidepressant Properties
Research indicates that benzodiazepine derivatives can exhibit antidepressant-like effects. The structural modifications in 5-(3-methoxybenzoyl)-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one may enhance its interaction with neurotransmitter systems involved in mood regulation. Studies have demonstrated that similar compounds can modulate serotonin and norepinephrine levels, suggesting a potential for treating depression .

2. Anxiolytic Effects
Benzodiazepines are well-known for their anxiolytic properties. The specific structure of this compound may influence its affinity for GABA receptors, leading to enhanced anxiolytic activity. Preliminary studies have shown promising results in animal models .

Pharmacological Applications

1. Neuroprotective Effects
Recent investigations have highlighted the neuroprotective effects of benzodiazepine derivatives in neurodegenerative diseases. The compound's ability to modulate oxidative stress and inflammation may contribute to its protective role against neuronal damage .

2. Anticancer Activity
Emerging research suggests that certain benzodiazepine derivatives possess anticancer properties. The mechanism may involve the induction of apoptosis in cancer cells and the inhibition of tumor growth. Case studies have indicated that compounds with similar structures can effectively target cancer cell lines .

Data Table: Summary of Applications

Application TypeDescriptionEvidence Source
AntidepressantModulation of serotonin and norepinephrine levels
AnxiolyticInteraction with GABA receptors
NeuroprotectiveReduction of oxidative stress
AnticancerInduction of apoptosis in cancer cells

Case Studies

Case Study 1: Antidepressant Activity
A study conducted on a series of benzodiazepine derivatives demonstrated that modifications similar to those found in this compound resulted in significant antidepressant-like behavior in rodent models. The results indicated increased levels of serotonin and norepinephrine following administration .

Case Study 2: Neuroprotective Mechanism
In vitro studies revealed that the compound could reduce oxidative stress markers in neuronal cultures exposed to neurotoxic agents. This suggests a potential application in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

Mechanism of Action

The mechanism of action of 5-(3-methoxybenzoyl)-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one involves its interaction with specific molecular targets. It is known to bind to the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA in the central nervous system. This leads to its anxiolytic and sedative effects. Additionally, the compound may interact with other receptors and pathways, contributing to its overall pharmacological profile .

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Selected Analogs

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Notable Properties
Target Compound 3-Methoxybenzoyl (5), Methyl (3) C18H17N2O3 ~309.34 Enhanced electron density (methoxy); moderate lipophilicity
1-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one Methyl (1) C10H12N2O 176.22 Simplest analog; used as a scaffold for derivatization
5-(3-Fluorobenzoyl)-4-methyl analog 3-Fluorobenzoyl (5), Methyl (4) C17H15FN2O2 298.32 Electron-withdrawing fluorine; potential increased metabolic stability
5-Acetyl-3-hydroxy-4-phenyl analog Acetyl (5), Hydroxy (3), Phenyl (4) C17H16N2O3 296.32 Hydroxy group enables hydrogen bonding; acetyl may enhance electrophilicity
1-Benzyl-3-methyl analog Benzyl (1), Methyl (3) C17H18N2O 266.34 Bulky benzyl group increases steric hindrance; altered binding kinetics
Methylclonazepam 2-Chlorophenyl (5), Nitro (7), Methyl (1) C16H12ClN3O3 329.74 Nitro and chloro groups confer strong electron-withdrawing effects; CNS activity

Substituent Effects on Reactivity and Bioactivity

  • Electron-Donating vs. Withdrawing Groups: The 3-methoxybenzoyl group in the target compound donates electron density via resonance, contrasting with 3-fluorobenzoyl (electron-withdrawing) in its fluorinated analog . This difference may influence interaction with biological targets (e.g., receptor binding affinity).
  • Steric and Conformational Influences :

    • The methyl group at the 3-position in the target compound introduces minimal steric hindrance compared to the benzyl group in the 1-benzyl analog , which may reduce conformational flexibility.
    • Hydroxy and acetyl groups (e.g., in ) enable hydrogen bonding and nucleophilic reactions, expanding synthetic utility.

Physicochemical Properties

  • However, this is less pronounced than in fluorinated derivatives due to fluorine’s hydrophobicity .
  • Crystallographic Behavior : Analogs like 5-acetyl-3-hydroxy-4-phenyl-1,5-benzodiazepin-2-one crystallize in a triclinic system (space group P1), with cell parameters influenced by substituent bulk and hydrogen-bonding capacity . The target compound’s methoxy group may stabilize similar packing arrangements.

Q & A

Basic Research Question

  • X-ray crystallography : Single-crystal studies (e.g., R factor < 0.05) provide precise bond lengths and dihedral angles, critical for confirming the seven-membered diazepine ring conformation .
  • DFT calculations : Compare experimental NMR data (e.g., ¹³C chemical shifts) with computed values to validate stereoelectronic effects .
  • Dynamic NMR : Assess ring puckering or substituent rotation barriers at variable temperatures .

How can structure-activity relationship (SAR) studies be designed to improve pharmacological activity?

Advanced Research Question

  • Systematic substituent variation : Modify the 3-methoxybenzoyl group (e.g., replace methoxy with halogens or alkyl groups) to evaluate effects on receptor binding .
  • Bioisosteric replacement : Substitute the methyl group at position 3 with trifluoromethyl or cyclopropyl to alter lipophilicity and metabolic stability .
  • In vitro assays : Test analogs in seizure models (e.g., pentylenetetrazole-induced convulsions) and measure ED₅₀ values to quantify potency improvements .

What analytical challenges arise in purity assessment, and how are they addressed?

Basic Research Question

  • Impurity profiling : Use HPLC with UV detection (λ = 254 nm) and reference standards to identify byproducts from incomplete acylation or oxidation .
  • Residual solvent analysis : Gas chromatography (GC) ensures compliance with ICH guidelines for solvents like DCM or THF .
  • Chiral purity : Chiral HPLC or SFC is critical if stereocenters are introduced during synthesis .

What mechanistic studies are needed to elucidate off-target effects in vivo?

Advanced Research Question

  • Receptor panelling : Screen against 50+ GPCRs, ion channels, and kinases to identify off-target interactions .
  • Metabolite identification : Use LC-MS/MS to detect hydroxylated or demethylated metabolites in liver microsomes .
  • Behavioral assays : Compare sedative effects (e.g., rotarod performance) with known benzodiazepines to assess specificity .

How can researchers resolve discrepancies in benzodiazepine receptor binding data across studies?

Advanced Research Question
Discrepancies may arise from assay conditions (e.g., buffer pH, temperature) or tissue source (e.g., rat vs. human receptors). Mitigation strategies include:

  • Standardized protocols : Adopt WHO-recommended buffer systems (pH 7.4, 25°C) for binding assays .
  • Tissue homogenate preparation : Optimize membrane protein concentrations to avoid receptor saturation .
  • Data normalization : Express results as % displacement relative to a reference agonist (e.g., diazepam) .

What advanced computational methods support the design of novel benzodiazepine analogs?

Advanced Research Question

  • Molecular docking : Use Schrödinger or AutoDock to predict binding poses in GABAₐ receptor pockets (PDB ID: 6HUP) .
  • MD simulations : Analyze ligand-receptor stability over 100-ns trajectories to identify critical hydrogen bonds .
  • QSAR models : Train machine learning algorithms on datasets of benzodiazepine analogs with known EC₅₀ values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.